D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide

Description

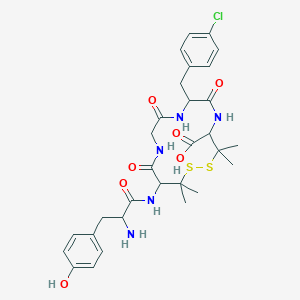

The compound D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2→5)-disulfide is a synthetic peptide featuring a cyclic disulfide bridge between positions 2 and 4. Its structure includes:

- D-Valine at the N-terminus.

- L-tyrosine with a 3-mercapto modification.

- A central glycine residue.

- 4-chloro-L-phenylalanine, which introduces a halogenated aromatic group.

- A cyclic disulfide bond (2→5), critical for conformational stability and biological activity.

This compound is structurally related to enkephalin analogs like DPDPE (), which are opioid receptor agonists.

Properties

IUPAC Name |

13-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUYFFDQHWCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN5O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide, also known by its CAS number 122507-47-5, is a synthetic peptide with potential biological activities. This compound is a member of the enkephalin family, which are known for their roles in pain modulation and neuroprotection.

| Property | Value |

|---|---|

| Molecular Formula | C30H38ClN5O7S2 |

| Molecular Weight | 680.232 g/mol |

| IUPAC Name | (4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |

| CAS Number | 122507-47-5 |

D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide exhibits its biological effects primarily through interaction with opioid receptors. It acts as a non-selective antagonist at δ-, μ-, and κ-opioid receptors. This interaction is crucial for its analgesic properties, as it competes with endogenous opioids to modulate pain pathways effectively.

Pharmacological Effects

- Analgesic Properties : The compound has been shown to block pain by binding to opioid receptors similar to natural opioids. It has demonstrated efficacy in both inflammatory and neuropathic pain models.

- Neuroprotective Effects : Research indicates that this peptide may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues.

- Safety Profile : D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide has a favorable safety profile with minimal side effects reported in pharmacological studies.

Study 1: Analgesic Efficacy

A study conducted on rodent models demonstrated that administration of D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide resulted in significant pain relief compared to control groups. The study highlighted its effectiveness against both acute and chronic pain conditions.

Study 2: Neuroprotection

In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to its ability to modulate inflammatory pathways and reduce the expression of pro-inflammatory cytokines.

Comparative Analysis of Biological Activity

| Compound | Analgesic Activity | Neuroprotective Effects | Safety Profile |

|---|---|---|---|

| D-Valine, L-Tyrosyl... (CAS 122507-47-5) | High | Moderate | Favorable |

| D-Pen(2,5)-P-Cl-Phe(4) Enkephalin | Moderate | Low | Moderate |

| Morphine | High | Low | Concerns |

Scientific Research Applications

Opioid Receptor Interaction

D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide is primarily recognized for its interaction with opioid receptors. It acts as a non-selective antagonist for the delta (δ), mu (μ), and kappa (κ) opioid receptors, which are critical in pain modulation. Research indicates that this compound can block pain pathways activated by endogenous opioids, making it a candidate for pain management therapies .

Antinociceptive Properties

Studies have demonstrated that this compound exhibits significant antinociceptive properties, particularly against inflammatory and neuropathic pain. Its ability to bind to opioid receptors allows it to inhibit pain signaling effectively .

Case Study: Pain Management

A notable study evaluated the effectiveness of D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide in animal models of chronic pain. The results showed a marked reduction in pain responses compared to control groups, suggesting its potential as a therapeutic agent in chronic pain conditions .

Antimicrobial Properties

Emerging research has indicated that compounds related to D-Valine derivatives may possess antimicrobial properties. These compounds have been evaluated for their efficacy against various Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .

Data Table: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D-Valine derivative | Enterococcus faecium | 32 µg/mL |

| Control antibiotic | Vancomycin | 16 µg/mL |

Antioxidant Effects

The antioxidant activity of D-Valine derivatives has also been explored, with findings suggesting that these compounds can mitigate oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Synthetic Pathways

The synthesis of D-Valine, L-tyrosyl-3-mercapto-D-valylglycyl-4-chloro-L-phenylalanyl-3-mercapto-, cyclic (2-->5)-disulfide involves complex chemical processes that include various reaction conditions and reagents. The synthesis methodology allows for the generation of diverse analogs with potentially enhanced biological activities.

Characterization Techniques

Characterization of this compound typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Mass Spectrometry (MS)

- Infrared Spectroscopy (IR)

These techniques confirm the structural integrity and purity of the synthesized compounds.

Comparison with Similar Compounds

DPDPE (D-Pen²,D-Pen⁵-Enkephalin)

Structure :

Functional Implications :

Cyclic Disulfide Peptides with Alternate Residues ()

A compound described as L-Valine, L-α-aspartyl-3-mercapto-L-valyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-tyrosyl-L-cysteinyl-, cyclic (2→7)-disulfide differs in:

- Amino Acid Composition: Includes tryptophan, lysine, and cysteine.

- Disulfide Bond Position : Cyclic (2→7) bridge instead of (2→5), altering conformational flexibility.

- Charged Residues : Aspartyl and lysyl groups introduce ionic interactions absent in the target compound.

Implications :

D-Valine Derivatives ()

N-Methyl-DL-valine and DL-3-Hydroxynorvaline are simpler derivatives:

- Lack peptide backbones and disulfide bridges.

- Function as metabolic intermediates or antidiuretic agents (e.g., dVDAVP).

Contrast with Target Compound :

Structural and Functional Comparison Table

Research Findings and Implications

- Chlorination Impact : The 4-chloro group in the target compound likely enhances lipophilicity and receptor binding compared to DPDPE, analogous to halogenated pharmaceuticals like chloramphenicol .

- Synthetic Challenges: The combination of D-amino acids, mercapto groups, and disulfide cyclization complicates synthesis, necessitating advanced purification methods (e.g., silica chromatography, as in ).

Q & A

Basic Question: What are the critical considerations for synthesizing cyclic (2→5)-disulfide-containing peptides like this compound?

Methodological Answer:

Synthesis of cyclic disulfide peptides requires precise control of oxidation-reduction conditions to form intramolecular disulfide bonds. Key steps include:

- Orthogonal Protection : Use tert-butylthio (S-tBu) or trityl (S-Trt) groups for mercapto (-SH) residues to prevent premature oxidation during solid-phase peptide synthesis (SPPS) .

- Selective Deprotection : After linear peptide assembly, selectively remove protecting groups (e.g., using TFA for S-Trt) to expose free thiols.

- Cyclization via Oxidation : Employ dilute solutions (≤1 mM) in aqueous/organic mixtures (e.g., DMF:H2O) with gentle oxidants like iodine (0.1 M in MeOH) or dimethyl sulfoxide (DMSO) to promote intramolecular disulfide formation while minimizing polymerization .

- Validation : Confirm cyclization via LC-MS (mass shift of -2 Da for disulfide vs. dithiol) and NMR to verify the (2→5) linkage .

Basic Question: How can researchers confirm the presence and configuration of D-amino acids in this compound?

Methodological Answer:

D-amino acid analysis involves two primary steps:

Hydrolysis : Treat the peptide with 6 M HCl at 110°C for 24 hours to break peptide bonds while preserving stereochemistry.

Marfey’s Reagent Derivatization : React hydrolyzed amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), which forms diastereomers separable via reversed-phase HPLC. D-amino acids elute later than L-forms due to differences in hydrophobicity .

- Validation : Compare retention times with standards. For example, D-Valine in this compound should match FDAA-derivatized D-Valine controls .

Advanced Question: How do researchers address stability challenges in cyclic disulfide peptides under physiological conditions?

Methodological Answer:

Disulfide bonds are prone to reduction in vivo (e.g., by glutathione). To assess stability:

- Redox Stability Assays : Incubate the peptide in buffers containing varying glutathione concentrations (0–10 mM, pH 7.4) and monitor degradation via LC-MS over 24 hours.

- Substitution Studies : Replace 3-mercapto groups with non-reducible mimics (e.g., selenocysteine or dithiomaleimide) and compare stability .

- Structural Reinforcement : Introduce β-methyl or halogenated residues (e.g., 4-chloro-L-phenylalanine in this compound) to enhance conformational rigidity and resistance to enzymatic cleavage .

Advanced Question: What methodologies are used to study δ-opioid receptor binding affinity of this compound?

Methodological Answer:

As a cyclic enkephalin analog (e.g., DPDPE), this compound targets δ-opioid receptors. Key assays include:

Radioligand Competition Binding :

- Use [³H]DPDPE or [³H]DAMGO (μ-opioid antagonist) in membrane preparations from transfected HEK293 cells.

- Calculate IC₅₀ values and Ki using nonlinear regression (e.g., GraphPad Prism) to determine selectivity for δ vs. μ receptors .

Functional Assays :

- Measure cAMP inhibition in CHO cells expressing δ-opioid receptors. EC₅₀ values <10 nM indicate high potency.

Structural Mapping :

- Perform alanine scanning or NMR-based docking to identify critical residues (e.g., D-Valine and 4-chloro-L-phenylalanine) for receptor interaction .

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Peptide Purity : Validate purity (>95%) via HPLC and mass spectrometry. Impurities <5% can skew IC₅₀ values .

- Receptor Expression Levels : Normalize data to receptor density (e.g., Bmax from Scatchard plots).

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and ion concentrations (e.g., Na⁺ reduces agonist binding) .

- Data Normalization : Use internal controls (e.g., DPDPE as a reference agonist) across studies .

Advanced Question: What analytical challenges arise in differentiating stereoisomers of this compound?

Methodological Answer:

The presence of D-amino acids and disulfide stereochemistry complicates analysis:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with ethanol/hexane gradients to resolve D/L isomers.

- Circular Dichroism (CD) : Compare CD spectra with known standards; disulfide bonds exhibit characteristic ~250 nm ellipticity .

- Isotopic Labeling : Synthesize analogs with deuterated D-Valine (e.g., 3-(Methyl-d3)-L-Valine-d6) to track stereochemical integrity via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.